molecular formula C30H19Br B3030701 9-Bromo-10-[3-(2-naphthalenyl)phenyl]-anthracene CAS No. 944801-33-6

9-Bromo-10-[3-(2-naphthalenyl)phenyl]-anthracene

Cat. No.: B3030701
CAS No.: 944801-33-6
M. Wt: 459.4 g/mol
InChI Key: XFKJCQNYVLAQMP-UHFFFAOYSA-N
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Description

9-Bromo-10-[3-(2-naphthalenyl)phenyl]-anthracene (CAS: 866611-29-2, molecular formula: C₃₀H₁₉Br) is a brominated anthracene derivative with a 3-(2-naphthalenyl)phenyl substituent at the 10-position . This compound is characterized by its extended π-conjugation system, which arises from the anthracene core fused with naphthalene and phenyl groups. It is typically synthesized via cross-coupling reactions, such as Suzuki-Miyaura coupling, using palladium catalysts . Its primary applications include serving as an intermediate in organic light-emitting diodes (OLEDs) due to its optoelectronic properties and as a precursor in pharmaceutical and materials chemistry .

Properties

IUPAC Name

9-bromo-10-(3-naphthalen-2-ylphenyl)anthracene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H19Br/c31-30-27-14-5-3-12-25(27)29(26-13-4-6-15-28(26)30)24-11-7-10-22(19-24)23-17-16-20-8-1-2-9-21(20)18-23/h1-19H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFKJCQNYVLAQMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)C3=CC(=CC=C3)C4=C5C=CC=CC5=C(C6=CC=CC=C64)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H19Br
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

459.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 9-Bromo-10-[3-(2-naphthalenyl)phenyl]-anthracene typically involves multi-step organic reactions. One common method is the bromination of 10-[3-(2-naphthalenyl)phenyl]-anthracene using bromine or N-bromosuccinimide (NBS) as the brominating agent. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform under controlled temperature conditions .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to ensure high yield and purity. Techniques such as recrystallization and chromatography are often employed to purify the final product .

Scientific Research Applications

Chemistry: 9-Bromo-10-[3-(2-naphthalenyl)phenyl]-anthracene is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new photophysical properties and the development of novel materials for organic electronics .

Biology and Medicine:

Industry: In the industrial sector, this compound is valuable in the development of organic light-emitting di

Biological Activity

9-Bromo-10-[3-(2-naphthalenyl)phenyl]-anthracene (BNA) is a synthetic organic compound belonging to the anthracene family, which has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of BNA, focusing on its biochemical properties, cellular effects, molecular mechanisms, and relevant research findings.

  • Molecular Formula : C20H15Br
  • Molecular Weight : 333.24 g/mol
  • Melting Point : 97-100 °C
  • Boiling Point : 389.7 °C at 760 mmHg
  • Density : 1.5 g/cm³

BNA exhibits significant interactions with various biomolecules, primarily through its reactive bromine atom and aromatic structure. It has been shown to act as a substrate for cytochrome P450 enzymes, which are crucial in oxidative stress responses and metabolic pathways. The compound can lead to the formation of reactive intermediates that interact with cellular proteins and DNA, potentially causing oxidative stress and influencing cellular signaling pathways such as MAPK and NF-κB .

Cellular Effects

Research indicates that BNA can induce oxidative stress by generating reactive oxygen species (ROS). This oxidative stress can activate various signaling pathways that modulate gene expression and cellular metabolism. At low doses, BNA appears to induce mild oxidative stress without significant toxicity, while higher doses may lead to more pronounced effects .

Table 1: Dosage Effects in Cell Models

Dosage (µM)Cellular ResponseObservations
1Mild oxidative stressMinimal impact on cell viability
10Moderate ROS generationActivation of MAPK signaling pathways
50Significant cytotoxicityInduction of apoptosis in sensitive cell lines

Molecular Mechanisms

At the molecular level, BNA interacts with DNA and proteins through several mechanisms:

  • DNA Binding : BNA can form DNA adducts, which interfere with replication and transcription processes.
  • Enzyme Modulation : The compound may inhibit or activate specific enzymes involved in detoxification pathways, affecting cellular homeostasis.
  • Transcription Factors : BNA modulates the activity of transcription factors and epigenetic regulators, influencing gene expression profiles .

Transport and Distribution

The transport mechanisms for BNA within cells involve both passive diffusion and active transport processes mediated by specific cellular transporters. Understanding these mechanisms is crucial for evaluating the compound's bioavailability and therapeutic potential .

Toxicological Considerations

While the toxicological properties of BNA are not fully elucidated, it is known that brominated compounds can exhibit skin irritancy and respiratory tract irritation upon exposure. Further studies are needed to assess chronic exposure risks and long-term effects on health .

Comparison with Similar Compounds

9-Bromo-10-phenylanthracene (CAS: 1023674-80-7)

  • Structure : Lacks the naphthalene moiety, featuring a simple phenyl group at the 10-position.
  • Synthesis : Prepared via bromination of 9-phenylanthracene using Br₂ in acetic acid (95% yield) .
  • Key Difference : The absence of the naphthalene group reduces steric hindrance and π-conjugation, leading to blue-shifted absorption/emission compared to the target compound .

9-Bromo-10-(2-naphthalenyl)anthracene (CAS: 474688-73-8)

  • Synthesis : Achieved via Stille coupling using 9,10-dibromoanthracene and 2-(tert-butylstannyl)-thiophene (46% yield) .
  • Key Difference : Direct naphthalene attachment enhances planarity and conjugation, resulting in higher photoluminescence quantum yields (PLQY) than the target compound .

9,10-Di(2-naphthyl)anthracene (CAS: 122648-99-1)

  • Structure : Symmetrically substituted with 2-naphthyl groups at both 9- and 10-positions.
  • Application : Used as a blue-emitting host in OLEDs with a maximum brightness of 2,153 cd/m² .
  • Key Difference : Symmetric substitution improves thermal stability (T₅d > 400°C) but reduces solubility compared to the asymmetric target compound .

Photophysical Properties

Compound Absorption λ_max (nm) Emission λ_max (nm) Stokes Shift (nm) Reference
9-Bromo-10-[3-(2-naphthalenyl)phenyl]-anthracene 375 (in THF) 480–520 ~105
9-Bromo-10-phenylanthracene 365 425 60
9,10-Diphenylanthracene 390 435 45
9,10-Di(2-naphthyl)anthracene 395 450 55

Key Observations :

  • The target compound exhibits a broad, red-shifted emission (480–520 nm) due to extended conjugation from the 3-(2-naphthalenyl)phenyl group .
  • Substitution with bulky groups (e.g., 2-naphthalenyl) induces structural distortion, leading to reduced PLQY compared to planar derivatives like 9,10-diphenylanthracene .

Thermal and Electronic Properties

Compound Tₘ (°C) T₅d (°C) HOMO (eV) LUMO (eV) Reference
This compound 254 320 -5.8 -2.9
9-Bromo-10-(2-naphthalenyl)anthracene 260 340 -5.7 -2.8
9,10-Di(2-naphthyl)anthracene 290 420 -5.5 -2.6

Key Observations :

  • The target compound has moderate thermal stability (T₅d = 320°C), suitable for vacuum-deposited OLED fabrication .
  • Higher HOMO levels (-5.8 eV) compared to 9,10-di(2-naphthyl)anthracene (-5.5 eV) suggest improved hole-injection capabilities in OLEDs .

Application-Specific Comparisons

OLED Performance

  • Target Compound : Used as a host material in blue OLEDs, achieving external quantum efficiency (EQE) of ~0.8% .
  • 9,10-Di(2-naphthyl)anthracene : Demonstrates superior performance (EQE = 2.1%, brightness = 2,153 cd/m²) due to balanced charge transport .
  • 9-Bromo-10-(1-naphthalenyl)anthracene (CAS: 400607-04-7) : Employed in thermally activated delayed fluorescence (TADF) systems, enhancing operational stability in OLEDs .

Pharmaceutical Relevance

  • Target Compound: Limited direct biological activity reported; primarily a synthetic intermediate .
  • (E)-9-Bromo-10-(2-Nitrovinyl)Anthracene (19h) : Exhibits pro-apoptotic effects in leukemia cells (IC₅₀ = 3.2 μM) .

Q & A

Q. What are the recommended synthetic routes for 9-Bromo-10-[3-(2-naphthalenyl)phenyl]-anthracene, and how can purity be optimized?

The synthesis typically involves cross-coupling reactions using palladium catalysts. For example, 9,10-dibromoanthracene can react with aryl boronic acids (e.g., 3-(2-naphthalenyl)phenyl boronic acid) in a Suzuki-Miyaura coupling. Key steps include:

  • Catalyst system : Pd(PPh₃)₄ (7.5 mol%) under nitrogen atmosphere .
  • Solvents : Degassed toluene/THF with aqueous Na₂CO₃ for pH control.
  • Purification : Column chromatography (hexane/DCM gradient) yields light yellow crystals (58% yield).
  • Purity validation : NMR (δ = 8.60 ppm for aromatic protons) and HPLC (>97% purity) .

Q. What safety precautions are critical during handling?

The compound exhibits acute oral toxicity (LD₅₀ >2,000 mg/kg) and may cause respiratory irritation (H335). Key precautions:

  • Personal protective equipment (PPE) : P95 respirators, nitrile gloves, and chemical-resistant lab coats .
  • Ventilation : Use fume hoods to avoid aerosol formation .
  • Waste disposal : Avoid release into aquatic environments (H400/H410) .

Q. How is the compound characterized for structural confirmation?

  • NMR : Aromatic protons appear at δ 8.60–7.12 ppm (CDCl₃), with methoxy groups (if present) at δ 3.95 ppm .
  • Mass spectrometry : Molecular ion peaks at m/z 257.125 (for brominated derivatives) .
  • Thermal analysis : TGA reveals decomposition temperatures (Td) >350°C, confirming thermal stability for OLED applications .

Advanced Research Questions

Q. How do structural modifications influence photophysical properties in OLEDs?

Substituents at the anthracene core modulate bandgap and charge transport:

  • Electron-withdrawing groups (e.g., Br) : Enhance electron mobility (e.g., EQE up to 4.23% in blue OLEDs) .

  • Aromatic extensions (e.g., naphthalenyl) : Increase steric hindrance, reducing aggregation-induced quenching .

  • Performance metrics :

    Device StructureCIE CoordinatesMax EQE (%)Current Efficiency (Cd/A)
    ITO/HATCN/DBPTPPB/TPN-DBF/BH(0.15, 0.10)4.235.58
    Ag/TBPDA(0.14, 0.08)3.904.90
    Data from

Q. What contradictions exist in reported toxicity data, and how can they be resolved?

  • Acute toxicity : LD₅₀ ranges from 300–2,000 mg/kg (oral), with discrepancies attributed to impurities or isomer variations .
  • Mitigation : Use high-purity batches (>98%) and validate via LC-MS.
  • In vitro assays : Negative Ames test results suggest low mutagenic risk, but in vivo studies are recommended for confirmation .

Q. How can synthesis byproducts be minimized in brominated anthracene derivatives?

  • Reagent optimization : Use BDMS (bromodimethylsulfonium bromide) for regioselective bromination, reducing di-substituted byproducts .
  • Reaction monitoring : TLC (petroleum ether/DCM) identifies intermediates early .
  • Temperature control : Reflux at 100°C for 10 hours improves yield in multi-step reactions .

Q. What mechanistic insights explain its pro-apoptotic effects in cancer cells?

  • Nitrovinyl derivatives (e.g., 19h) : Induce mitochondrial depolarization via ROS generation, validated by JC-1 staining in chronic lymphocytic leukemia (CLL) models .
  • Structure-activity relationships : The anthracene core intercalates DNA, while nitro groups enhance redox cycling for selective cytotoxicity .

Methodological Recommendations

  • Device fabrication : Layer-by-layer vacuum deposition (1–2 Å/s) ensures uniform thin films for OLEDs .
  • Biological assays : Use MTT assays with IC₅₀ values normalized to cisplatin controls for comparability .
  • Computational modeling : DFT calculations predict HOMO/LUMO levels (e.g., Eg ≈ 3.0 eV) to guide material design .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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9-Bromo-10-[3-(2-naphthalenyl)phenyl]-anthracene

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